molecular formula C12H12N2O2 B1529981 2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid CAS No. 1194803-69-4

2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid

Cat. No.: B1529981
CAS No.: 1194803-69-4
M. Wt: 216.24 g/mol
InChI Key: GGRRQTDMAUZGFP-UHFFFAOYSA-N
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Description

“2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid” is a chemical compound with the CAS Number: 1194803-69-4 . It has a molecular weight of 216.24 and its linear formula is C12H12N2O2 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C12H12N2O2 . This indicates that it contains 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dry place at a temperature between 2-8°C .

Scientific Research Applications

Conformational Isomerism and Crystal Structures

Research on aromatic propellenes has shown the use of pyrazole-acetic acid derivatives in studying conformational isomerism through NMR, X-ray crystallography, and semi-empirical calculations. These studies help in understanding the molecular and crystal structures of complex organic compounds, demonstrating interactions mainly due to weak C-H…N interactions (Foces-Foces et al., 1996).

Synthesis of Novel Organic Compounds

The synthesis of novel organic compounds, such as 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides, involves the use of bifunctional formyl-acid derivatives. This illustrates the compound's role in facilitating one-pot reactions leading to the creation of new chemical entities with potential biological activities (Ghandi et al., 2010).

Anticancer Activity

Pyrazino[1,2-a]benzimidazole derivatives have been synthesized and their anticancer activities investigated. This research underscores the potential therapeutic applications of these compounds in designing new anticancer drugs, with some showing remarkable activity compared to standard treatments (Demirayak & Yurttaş, 2014).

Agricultural Chemistry

In the agricultural sector, pyrazoline derivatives have been explored for their fungicidal and insecticidal activities, showcasing the broad spectrum of biological activities these compounds can offer. This research contributes to the discovery of new lead compounds for agricultural applications (Zhao et al., 2008).

Corrosion Inhibition

Pyrazoline derivatives have also been identified as effective corrosion inhibitors for mild steel in acidic media, highlighting their industrial applications in protecting metals from corrosion. This research combines experimental and computational studies to elucidate the mechanisms behind their high inhibition efficiency (Lgaz et al., 2018).

Metal-Organic Frameworks (MOFs)

The development of metal-organic frameworks (MOFs) with high thermal and chemical stability for potential use in catalysis and other applications showcases the versatility of pyrazolate-bridged complexes. These findings open pathways for the use of MOFs in challenging environments (Colombo et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-(1-benzylpyrazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-12(16)8-11-6-7-14(13-11)9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRRQTDMAUZGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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